N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide is an oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to one nitrogen of the oxalamide backbone, while the other nitrogen is substituted with an isopentyl (3-methylbutyl) group.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-12(2)6-9-17-14(19)15(20)18-10-13-11-21-16(22-13)7-4-3-5-8-16/h12-13H,3-11H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERKNYJICYKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with an appropriate amine under controlled conditions to form the desired product . The reaction conditions often include the use of a palladium catalyst and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide has several scientific research applications:
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in the substituents on the oxalamide nitrogen (N2) and the size of the spirocyclic ring. The table below summarizes critical parameters:
Notes:
- Spiro Ring Size: Compounds with a 1,4-dioxaspiro[4.5]decane ring ([4.5] size) exhibit a 5-membered dioxolane fused to a 6-membered cyclohexane, whereas the [4.4] spiro system (e.g., 1,4-dioxaspiro[4.4]nonane) has reduced ring strain and altered solubility .
- Substituent Effects : Aliphatic groups (e.g., isopentyl) may enhance lipophilicity, while aromatic substituents (e.g., thiophen, phenyl) introduce π-π interactions and rigidity. The acetamidophenyl group in adds hydrogen-bonding capacity.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies, providing a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a dioxaspiro structure , which contributes to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 282.34 g/mol. The presence of the oxalamide moiety enhances its interactions with biological systems, potentially influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| Structure | Dioxaspiro and oxalamide |
| CAS Number | 941914-62-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Spirocyclic Intermediate : This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal.
- Formation of the Oxalamide Moiety : The spirocyclic intermediate is then reacted with oxalyl chloride to create an oxalyl derivative, followed by reaction with isopentylamine under basic conditions to yield the final product.
Biological Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties . The mechanism of action appears to involve modulation of specific signal transduction pathways, potentially influencing enzyme activity associated with pain and inflammation.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.
- Analgesic Properties : Animal models have shown that administration of this compound results in significant pain relief compared to control groups. The exact pathway remains under investigation, but it may involve interaction with opioid receptors or modulation of neurotransmitter release.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer research and treatment strategies.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide | Dioxaspiro structure with mesityl group | Exhibits different steric effects |
| N-(tert-butyl)-1,4-dioxaspiro[4.5]decan-8-one | Dioxaspiro structure with tert-butyl group | Different functional group affects reactivity |
| 1,4-Dioxaspiro[4.5]decan-8-one | Similar dioxaspiro framework | Lacks the oxalamide functionality |
Q & A
Q. What strategies enable functionalization of the dioxaspiro ring for derivative synthesis?
- Methodology :
- Boronate ester formation : Introduce pinacol boronate groups at the spirocyclic position for Suzuki-Miyaura cross-coupling .
- Oxidation/reduction : Modify the ketone moiety in precursors to alcohols or amines for diversification .
- Click chemistry : Attach azide-alkyne tags for bioconjugation or probe synthesis .
Q. How to resolve spectral overlaps in NMR analysis of complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
